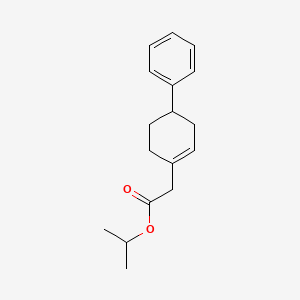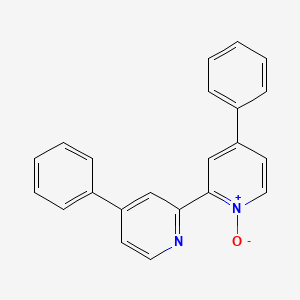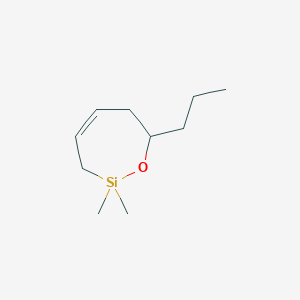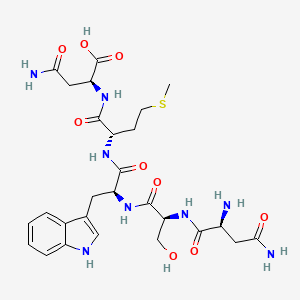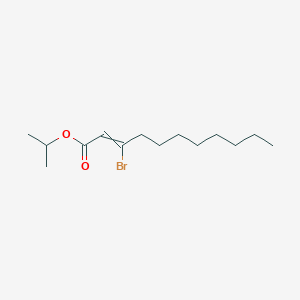
2,7-Dibromo-10-(2-ethylhexyl)-10-hydroxyphenanthren-9(10H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dibromo-10-(2-ethylhexyl)-10-hydroxyphenanthren-9(10H)-one is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes bromine atoms and a hydroxyphenanthrene core
Vorbereitungsmethoden
The synthesis of 2,7-Dibromo-10-(2-ethylhexyl)-10-hydroxyphenanthren-9(10H)-one involves several steps. One common method includes the bromination of phenanthrene derivatives followed by the introduction of the 2-ethylhexyl group. The reaction conditions typically involve the use of bromine or bromine-containing reagents under controlled temperatures and solvents to ensure selective bromination. Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
2,7-Dibromo-10-(2-ethylhexyl)-10-hydroxyphenanthren-9(10H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen or other substituents, altering the compound’s properties.
Substitution: The bromine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenanthrene derivatives.
Wissenschaftliche Forschungsanwendungen
2,7-Dibromo-10-(2-ethylhexyl)-10-hydroxyphenanthren-9(10H)-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it useful in studying biological interactions and pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2,7-Dibromo-10-(2-ethylhexyl)-10-hydroxyphenanthren-9(10H)-one involves its interaction with molecular targets and pathways. The bromine atoms and hydroxyphenanthrene core play crucial roles in its reactivity and interactions. The compound can bind to specific enzymes or receptors, influencing biological processes and pathways. Detailed studies on its mechanism of action are essential for understanding its full potential and applications.
Vergleich Mit ähnlichen Verbindungen
2,7-Dibromo-10-(2-ethylhexyl)-10-hydroxyphenanthren-9(10H)-one can be compared with other similar compounds, such as:
2,7-Dibromo-10-(2-ethylhexyl)-10-methoxyphenanthren-9(10H)-one: This compound has a methoxy group instead of a hydroxy group, which can alter its chemical properties and reactivity.
2,7-Dibromo-10-(2-ethylhexyl)-10-phenanthren-9(10H)-one: Lacks the hydroxy group, affecting its interactions and applications.
2,7-Dibromo-10-(2-ethylhexyl)-10-aminophenanthren-9(10H)-one:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
851182-49-5 |
|---|---|
Molekularformel |
C22H24Br2O2 |
Molekulargewicht |
480.2 g/mol |
IUPAC-Name |
2,7-dibromo-10-(2-ethylhexyl)-10-hydroxyphenanthren-9-one |
InChI |
InChI=1S/C22H24Br2O2/c1-3-5-6-14(4-2)13-22(26)20-12-16(24)8-10-18(20)17-9-7-15(23)11-19(17)21(22)25/h7-12,14,26H,3-6,13H2,1-2H3 |
InChI-Schlüssel |
GKTUXLJNWUORJX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)CC1(C2=C(C=CC(=C2)Br)C3=C(C1=O)C=C(C=C3)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2'-[Heptane-1,7-diylbis(oxy)]bis(oxane)](/img/structure/B14201352.png)


![Trimethyl{2-[3-(phenylsulfanyl)but-2-en-1-yl]oct-1-en-1-yl}silane](/img/structure/B14201376.png)
![2-{[2-Amino-4-(fluoromethyl)phenyl]sulfanyl}-N,N-dimethylbenzamide](/img/structure/B14201383.png)

